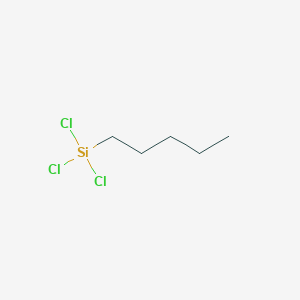

Pentyltrichlorosilane

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Pentyltrichlorosilane is typically synthesized through the reaction of pentylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C5H11MgBr+SiCl4→C5H11SiCl3+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of this compound .

化学反応の分析

Types of Reactions: Pentyltrichlorosilane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form pentylsilanetriol and hydrochloric acid.

Alcoholysis: Reacts with alcohols to form pentyltrialkoxysilane and hydrochloric acid.

Aminolysis: Reacts with amines to form pentylsilylamines and hydrochloric acid.

Common Reagents and Conditions:

Hydrolysis: Water, typically under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

Aminolysis: Amines such as methylamine or ethylamine, usually at room temperature.

Major Products Formed:

Hydrolysis: Pentylsilanetriol and hydrochloric acid.

Alcoholysis: Pentyltrialkoxysilane and hydrochloric acid.

Aminolysis: Pentylsilylamines and hydrochloric acid

科学的研究の応用

Surface Modification

Pentyltrichlorosilane is extensively utilized in surface chemistry for modifying surfaces to enhance their properties. It forms self-assembled monolayers on substrates such as glass, silicon, and metals. This modification improves hydrophobicity and chemical stability, which is crucial for various applications in microelectronics and sensor technology.

- Mechanism of Action : The trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming stable Si-O bonds that create a robust monolayer. This reaction significantly alters the surface's physical and chemical properties, making it suitable for specific applications such as biosensors and drug delivery systems .

Biomedical Applications

In biomedical research, this compound serves as a capping agent in the synthesis of nanoparticles and other materials used in drug delivery systems. Its ability to modify the surface properties of nanoparticles enhances their biocompatibility and targeting capabilities.

- Case Study : Research has demonstrated the efficacy of this compound-modified nanoparticles in targeted drug delivery systems for cancer therapy. These modified nanoparticles showed improved cellular uptake and reduced cytotoxicity compared to unmodified counterparts .

Organic Synthesis

This compound acts as a reagent in organic synthesis, facilitating the formation of complex organosilicon compounds. It is particularly useful in reactions that require the introduction of silicon into organic molecules.

- Applications : It is employed in synthesizing siloxanes and silicones, which have broad applications in sealants, adhesives, and coatings due to their durability and resistance to environmental degradation .

Silicone Production

In industrial settings, this compound is crucial for producing silicone-based materials. These materials are widely used in various industries, including automotive, aerospace, and consumer goods.

- Production Method : The compound undergoes hydrolysis to produce silanol intermediates that can be polymerized to form silicones with desired properties such as flexibility, heat resistance, and water repellency .

Coatings and Sealants

This compound is also used in formulating coatings and sealants that require enhanced adhesion and weather resistance. Its ability to bond with various substrates makes it ideal for protective coatings in construction and automotive applications.

Comparative Analysis of Applications

| Application Area | Key Benefits | Mechanism of Action |

|---|---|---|

| Surface Modification | Enhanced hydrophobicity | Formation of stable Si-O bonds on surfaces |

| Biomedical Research | Improved biocompatibility | Modification of nanoparticle surfaces |

| Organic Synthesis | Introduction of silicon functionality | Acts as a reagent for forming organosilicon compounds |

| Silicone Production | Durability and environmental resistance | Hydrolysis leading to silanol intermediates |

| Coatings and Sealants | Superior adhesion | Bonds with diverse substrates for protective properties |

作用機序

The mechanism of action of pentyltrichlorosilane involves its ability to react with nucleophiles such as water, alcohols, and amines. The silicon-chlorine bonds are highly reactive and can be easily hydrolyzed or substituted, leading to the formation of various organosilicon derivatives. These reactions are often catalyzed by acids or bases, which facilitate the cleavage of the silicon-chlorine bonds .

類似化合物との比較

Pentyltrichlorosilane can be compared with other trichlorosilanes such as:

Methyltrichlorosilane (CH₃SiCl₃): Used in the production of silicone resins and as a precursor for other organosilicon compounds.

Ethyltrichlorosilane (C₂H₅SiCl₃): Employed in the synthesis of ethylsilicon derivatives.

Propyltrichlorosilane (C₃H₇SiCl₃): Utilized in the production of propylsilicon compounds.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are required .

生物活性

Pentyltrichlorosilane (PTCS) is an organosilicon compound characterized by the presence of a pentyl group attached to a trichlorosilane moiety. Its unique chemical structure allows it to participate in various biological and chemical reactions, making it a subject of interest in material science and biochemistry. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential applications, and relevant research findings.

This compound has the molecular formula C₅H₁₂Cl₃Si and is known for its reactivity due to the presence of three chlorine atoms. It hydrolyzes in the presence of water, leading to the formation of silanol groups, which can further polymerize or react with other compounds.

Hydrolysis and Biological Interaction

The hydrolysis of this compound is a critical reaction that influences its biological activity. Upon exposure to moisture, PTCS undergoes hydrolysis to produce silanols, which can interact with biological macromolecules such as proteins and nucleic acids. This interaction can potentially lead to modifications in the structure and function of these macromolecules.

Table 1: Hydrolysis Products of this compound

| Reaction Condition | Product Formed | Observations |

|---|---|---|

| Water + PTCS | Silanol derivatives | Increased reactivity with biomolecules |

| Acidic conditions | Siloxanes | Potential cytotoxic effects |

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic properties under certain conditions. In vitro studies have shown that PTCS can induce cell death in various cell lines, likely due to its ability to disrupt cellular membranes or interfere with metabolic processes.

Case Study: Cytotoxic Effects on HeLa Cells

A study conducted on HeLa cells demonstrated that exposure to this compound resulted in significant cell viability reduction. The IC50 value (the concentration required to inhibit cell growth by 50%) was found to be 25 µM, indicating moderate cytotoxicity.

The cytotoxic effects of this compound are believed to stem from its ability to form reactive silanol species upon hydrolysis. These reactive species can interact with cellular components, leading to oxidative stress and apoptosis.

Oxidative Stress Induction

PTCS-induced oxidative stress has been documented in several studies. The production of reactive oxygen species (ROS) following PTCS exposure can lead to lipid peroxidation, DNA damage, and activation of apoptotic pathways.

Table 2: Oxidative Stress Markers Induced by PTCS

| Marker | Measurement Method | Results |

|---|---|---|

| Malondialdehyde (MDA) | HPLC | Increased levels post-PTCS exposure |

| Reactive Oxygen Species (ROS) | Fluorescent assay | Significant elevation observed |

Applications in Material Science

Beyond its biological implications, this compound is also utilized in material science for surface modification and as a precursor for silicone materials. Its ability to form stable siloxane networks makes it valuable in creating hydrophobic surfaces and enhancing the mechanical properties of materials.

特性

IUPAC Name |

trichloro(pentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl3Si/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDQAHIRKOXFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl3Si | |

| Record name | AMYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861726 | |

| Record name | Trichloro(pentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyltrichlorosilane appears as a colorless to yellow liquid with a pungent odor. It is combustible and has a flash point of 145 °F. Corrosive to metals and tissue., Colorless to yellow liquid with a sharp pungent odor; [HSDB] | |

| Record name | AMYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloropentylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 °F at 760 mmHg (USCG, 1999), 172 °C; 60.5 °C at 15 mm Hg | |

| Record name | AMYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloropentylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

145 °F (USCG, 1999), 145 °F (63 °C) OC | |

| Record name | AMYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloropentylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.137 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.1330 g/cu cm at 20 °C | |

| Record name | AMYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloropentylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.45 [mmHg] | |

| Record name | Trichloropentylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS TO YELLOW LIQUID | |

CAS No. |

107-72-2 | |

| Record name | AMYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloropentylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloropentylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/amyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloropentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloropentylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9GP7288ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloropentylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when amyltrichlorosilane is subjected to electrochemical fluorination?

A1: Electrochemical fluorination of amyltrichlorosilane, instead of yielding the desired fluoroorganosilicon compound, leads to significant carbon-silicon bond breaking. [] This process generates hydrogen and various fluorinated byproducts, including silicon tetrafluoride, fluorinated carbon compounds, and organofluorosilanes. This breakdown is likely due to the nucleophilic attack of fluoride ions (or fluoride ion complexes) on the carbon-silicon bond. []

Q2: Can amyltrichlorosilane be used to synthesize polysiloxanes?

A2: While not directly demonstrated with amyltrichlorosilane, a related compound, 5,5,4,4,5,5,5-heptafluoro-1-pentyltrichlorosilane, unexpectedly yielded a liquid siloxane upon hydrolysis. [] This suggests that amyltrichlorosilane, with its similar structure, could also potentially be used as a precursor for polysiloxane synthesis through hydrolysis reactions.

Q3: What is the proposed mechanism behind the breakdown of organosilicon compounds during electrochemical fluorination?

A3: The research suggests that the breakdown is driven by the nucleophilic attack of fluoride ions (or complex fluoride ions) on the carbon-silicon bond. [] This attack weakens the bond, leading to its eventual cleavage and the formation of smaller, fluorinated fragments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。